1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluoroethyl group, a methyl group, and a phenylethyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through reductive amination reactions using phenylethylamine and suitable reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine: Lacks the phenylethyl group.
1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-amine: Contains a phenyl group instead of a phenylethyl group.
1-(2-chloroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine: Contains a chloroethyl group instead of a fluoroethyl group.
Uniqueness
1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is unique due to the combination of its fluoroethyl, methyl, and phenylethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the fluoroethyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18FN3 |
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Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3/c1-12-14(11-18(17-12)10-8-15)16-9-7-13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3 |
InChI Key |
XKEXCVCLUUBOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCCC2=CC=CC=C2)CCF |
Origin of Product |
United States |
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